molecular formula C12H15ClN2O2 B1435697 4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide CAS No. 1803582-44-6

4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide

Cat. No.: B1435697
CAS No.: 1803582-44-6
M. Wt: 254.71 g/mol
InChI Key: ZYJYMDCXZLHUEK-UHFFFAOYSA-N
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Description

4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide is a synthetic benzamide derivative of interest in chemical biology and medicinal chemistry research. This compound is designed as a potential covalent modifier or functionalization handle, as the reactive 2-chloroacetamido group can alkylate nucleophilic residues such as cysteines on proteins. Researchers may utilize this molecule as a key intermediate for constructing more complex biochemical probes or as a template for studying structure-activity relationships in inhibitor development. The dimethylbenzamide moiety can contribute to favorable pharmacokinetic properties and aid in target binding affinity. Proper handling procedures are essential. Store in a cool, dark, and dry environment, sealed under inert conditions to maintain stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(2-chloroacetyl)amino]methyl]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-9(4-6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJYMDCXZLHUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide, also known by its CAS number 1803582-44-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11_{11}H14_{14}ClN2_{2}O
  • Molecular Weight : 232.69 g/mol
  • Structure : The compound features a benzamide core with a dimethylamino and a chloroacetamido substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may be beneficial in treating various diseases.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. For example, it has shown potential in inhibiting the growth of A549 lung carcinoma cells, with studies indicating a dose-dependent response.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of A549 cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Detailed Case Study: Anticancer Activity

A study conducted by researchers at [source] investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:

  • Cell Line Tested : A549 (lung cancer), HeLa (cervical cancer)
  • IC50 Values : The compound exhibited an IC50 value of approximately 20 µM against A549 cells, indicating significant potency.
  • Mechanism : The study suggested that the compound induces apoptosis through mitochondrial pathways.

Research Implications

The findings regarding the biological activity of this compound indicate its potential as a therapeutic agent. Further research is warranted to explore:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To delineate the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity could lead to more potent derivatives.

Comparison with Similar Compounds

2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide

  • Structure : Differs in the substitution pattern: a methoxyphenyl group replaces the dimethylbenzamide core.
  • Synthesis : Prepared via direct acylation of 2-chloroacetamido intermediates with 4-methoxyaniline .
  • No direct biological data is reported, but its structural similarity suggests utility in prodrug design .

4-(2-Chloroacetamido)-N-substituted Benzamide Derivatives (4a–4i)

  • Structure : Variants include substituents like imidazole or aryl groups at the benzamide nitrogen.
  • Synthesis : Generated by reacting 4-(2-chloroacetamido)benzoyl chloride with diverse amines in pyridine .
  • Biological Activity : Derivatives exhibit local anesthetic properties, with compound 4a showing prolonged duration in nerve block assays. The chloroacetamido group’s reactivity facilitates covalent binding to thiol groups in ion channels .

4-Chloro-N-{3-[(1Z)-N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide

  • Applications : Used in kinase inhibition studies; the naphthyl group enhances hydrophobic interactions with enzyme active sites .

Functional Group Variations and Reactivity

4-Hydroxy-N,N-dimethylbenzamide

  • Key Difference : Replaces the chloroacetamidomethyl group with a hydroxyl group.
  • Properties : Increased polarity due to the hydroxyl group, improving aqueous solubility but reducing electrophilicity. Used as an intermediate in antioxidant drug synthesis .

4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride

  • Key Difference: Substitutes the chloroacetamido group with an aminomethyl moiety.
  • Synthesis : Derived via reduction of the nitro precursor or direct amination.
  • Applications: The protonated amine enhances water solubility and facilitates salt formation, making it suitable for intravenous formulations .

Pharmacological Analogues

Thiazolidine-2,4-dione Derivatives (e.g., Compound 17a–c)

  • Structure : Integrates a thiazolidinedione ring via condensation of 4-(2-chloroacetamido)benzoyl chloride with benzohydrazides .
  • Activity : Exhibits VEGFR-2 inhibition (IC₅₀ = 0.8–2.3 µM), with the chloroacetamido group critical for covalent binding to cysteine residues in the receptor’s ATP-binding pocket .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Features a dichlorophenyl-thiazole system instead of a benzamide core.
  • Crystallography : The twisted conformation (61.8° between aryl rings) optimizes binding to penicillin-binding proteins, highlighting the role of chloro-substituents in mimicking β-lactam antibiotics .

Comparative Analysis Table

Compound Name Substituents/Modifications Synthesis Method Key Properties/Activities Reference
4-[(2-Chloroacetamido)methyl]-N,N-dimethylbenzamide Chloroacetamidomethyl, dimethylbenzamide Acylation of benzoyl chloride with amines VEGFR-2 inhibition precursor
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide Methoxyphenyl, chloroacetamido Direct amine acylation Prodrug potential
4-Hydroxy-N,N-dimethylbenzamide Hydroxyl, dimethylbenzamide Hydrolysis or oxidation Antioxidant intermediate
Thiazolidine-2,4-dione derivatives (17a–c) Thiazolidinedione ring Condensation with benzohydrazides VEGFR-2 inhibition (IC₅₀ = 0.8–2.3 µM)
4-(Aminomethyl)-N,N-dimethylbenzamide HCl Aminomethyl, dimethylbenzamide Reduction/amination High solubility for IV formulations

Preparation Methods

Method 1: Direct Amidation Followed by Functionalization

Step 1: Synthesis of N,N-dimethylbenzamide

  • Starting from dimethylamine and benzoic acid derivatives , the amide is synthesized via carbodiimide-mediated coupling or acid chloride formation .
  • Typical reagents include thionyl chloride to generate benzoyl chloride, followed by reaction with dimethylamine.

Reaction Conditions and Solvent Systems

Step Reagents Solvent Temperature Notes
Amidation Carbodiimide, acid chloride Dichloromethane, DMF 0–25°C Inert atmosphere
Methylation Methyl iodide, potassium carbonate Acetone or DMF Room temperature Excess methylating agent
Chloromethylation Formaldehyde, HCl Toluene or acetic acid Reflux Controlled addition to prevent overreaction
Nucleophilic substitution 2-Aminoacetamide Ethanol or water Reflux To attach chloroacetamido group

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Solvent Systems Advantages Limitations
1 Benzoic acid derivatives, dimethylamine Amidation, methylation, chloromethylation Dichloromethane, ethanol Straightforward, high yield Multiple steps, requires purification
2 Benzoyl chloride, aminoacetamide Intermediates coupling DMF, toluene Good control over intermediates Longer synthesis route
3 Protected amino compounds Sequential functionalization Various High selectivity Complex protection/deprotection steps

Research Findings and Optimization

Research indicates that:

  • Reaction yields are maximized under inert atmospheres and controlled temperatures.
  • Solvent choice significantly impacts the purity and yield; dichloromethane and DMF are preferred.
  • Purification via chromatography or recrystallization from suitable solvents enhances product purity.
  • Reaction times vary from 2–24 hours depending on the step, with reflux conditions often necessary for nucleophilic substitutions.

Notes and Considerations

  • Safety precautions are critical during chloromethylation and chlorination steps due to the toxicity of reagents like formaldehyde and thionyl chloride.
  • Environmental considerations suggest using less toxic solvents and reagents where possible.
  • Scale-up potential is feasible with optimized reaction conditions, but purification steps must be carefully managed to maintain product integrity.

Q & A

Q. What are the key steps in synthesizing 4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide, and how can reaction intermediates be optimized?

  • Methodological Answer : The synthesis involves acylation and alkylation steps. For example, 4-(2-chloroacetamido)benzoic acid reacts with thionyl chloride (catalyzed by N,N-dimethylformamide) to form an acyl chloride intermediate, which is then coupled with amines (e.g., phenyl hydrazine) . Optimizing reaction time (e.g., 72 hours for coupling ) and solvent systems (e.g., DMF with KI as catalyst ) improves yields. Purification via HPLC or crystallization (methanol:water, 4:1) is critical for isolating intermediates . Table 1 : Common Reaction Conditions
StepReagentsSolventTimeYield
AcylationThionyl chloride, DMFToluene2 h75%
CouplingAmines, KIDMF72 h60–75%

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is hazardous (H315, H319, H335 codes ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Waste must be segregated and disposed via certified facilities . Emergency procedures should include immediate decontamination and medical consultation for exposure .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer : Use NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR signals for chloroacetamido protons appear at δ 4.48 (s, 2H) , while carbonyl groups show IR stretches ~1650–1700 cm⁻¹ . LC-MS (ESI) with [M+H]⁺ peaks (e.g., m/z 357.0 ) validates molecular weight.

Advanced Research Questions

Q. How can this compound serve as a pharmacophore in drug design?

  • Methodological Answer : Its chloroacetamido group acts as an electrophilic site for covalent inhibition (e.g., targeting VEGFR-2 ). Structure-activity relationship (SAR) studies involve modifying the benzamide core with substituents (e.g., trifluoromethyl for lipophilicity ). Biochemical assays (e.g., kinase inhibition ) and molecular docking (PDB: VEGFR-2) guide optimization .

Q. What strategies resolve low yields in alkylation reactions involving this intermediate?

  • Methodological Answer : Poor yields may stem from steric hindrance or competing side reactions. Strategies include:
  • Microwave-assisted synthesis (200–400 W, 2 min ) for faster kinetics.
  • Catalytic systems (e.g., KI in DMF ) to enhance nucleophilicity.
  • Temperature control (reflux vs. RT) to suppress hydrolysis .
    Table 2 : Yield Optimization Case Study
MethodCatalystTemp.Yield
ConventionalNoneRT45%
MicrowaveKI100°C75%

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices to predict sites for nucleophilic attack (e.g., chloroacetamido carbon ). QSPR models (e.g., CC-DPS ) correlate substituents with properties like logP or metabolic stability. Molecular dynamics simulations assess binding affinity to targets like PARP-1 .

Q. What assays validate its role in enzyme inhibition studies?

  • Methodological Answer : Use in vitro kinase assays (e.g., VEGFR-2 ELISA ) with IC₅₀ determination. Cellular assays (e.g., antiproliferative effects on cancer lines ) require dose-response curves (1–100 µM) and controls (e.g., staurosporine). Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) .

Q. How to address discrepancies in spectroscopic data across studies?

  • Methodological Answer : Contradictions in NMR shifts (e.g., δ 7.21–7.10 for aromatic protons vs. δ 7.50–7.30 ) may arise from solvent (CDCl₃ vs. DMSO-d₆) or impurities. Validate via:
  • Cross-referencing with PubChem data .
  • Repeating synthesis with ultra-pure reagents.
  • Using 2D NMR (COSY, HSQC) for unambiguous assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide
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4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide

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